molecular formula C17H23ClN4O3 B10988528 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10988528
M. Wt: 366.8 g/mol
InChI Key: DLTWMTDFJAZIRQ-UHFFFAOYSA-N
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Description

  • This compound is a piperazine derivative with the chemical formula C17H22ClN3O2.
  • It features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with a chlorophenyl group and a morpholine moiety.
  • The compound’s systematic name is 1-[2-(morpholin-4-yl)ethyl]piperazine-1-carboxamide .
  • It has applications in pharmaceutical research and drug development.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to react 4-chloroaniline with morpholine to form the intermediate 4-(4-chlorophenyl)morpholine.

    • Next, the amide functionality is introduced by reacting the intermediate with ethyl isocyanate or ethyl chloroformate.
    • Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents like dichloromethane or acetonitrile.

      Industrial Production: While I don’t have specific industrial production methods, laboratories can scale up the synthetic route for larger-scale production.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary product is the target compound itself, along with any intermediates formed during the synthesis.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.

      Chemistry: It serves as a model compound for studying amide formation and piperazine derivatives.

      Industry: Industries may use it as a starting material for other compounds or as a reference standard.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine derivatives, such as or , share structural similarities.

      Uniqueness: The chlorophenyl and morpholine substituents make this compound unique compared to related analogs.

    Properties

    Molecular Formula

    C17H23ClN4O3

    Molecular Weight

    366.8 g/mol

    IUPAC Name

    4-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxamide

    InChI

    InChI=1S/C17H23ClN4O3/c18-14-1-3-15(4-2-14)20-5-7-22(8-6-20)17(24)19-13-16(23)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,19,24)

    InChI Key

    DLTWMTDFJAZIRQ-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)N3CCOCC3

    Origin of Product

    United States

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